molecular formula C15H18N2O4 B6420936 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 211932-33-1

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B6420936
CAS No.: 211932-33-1
M. Wt: 290.31 g/mol
InChI Key: FTRRQCMCTZFMMN-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted at position 2 with a diethylaminoethyl group and at position 5 with a carboxylic acid moiety.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-16(4-2)7-8-17-13(18)11-6-5-10(15(20)21)9-12(11)14(17)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRQCMCTZFMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Diethylaminoethyl chloride, suitable bases (e.g., sodium hydroxide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Case Studies

  • Inhibition of Heparanase Activity :
    • A study demonstrated that similar compounds effectively reduced heparanase activity in vitro, leading to decreased cell migration in cancer models.
    • Reference: Study on Heparanase Inhibition
  • Antitumor Activity :
    • Research showed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
    • Reference: Antitumor Activity Research
  • Neuroprotective Effects :
    • Preliminary studies indicated that this compound could protect neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases.
    • Reference: Neuroprotection Study

Therapeutic Potential

Given its biological activities, 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid has potential applications in:

  • Cancer Treatment : Targeting heparanase to inhibit tumor growth and metastasis.
  • Neuroprotection : Developing treatments for neurodegenerative conditions through its protective effects on neuronal cells.

Interaction Studies

Interaction studies typically utilize techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity with biological targets.
  • Fluorescence Resonance Energy Transfer (FRET) : To study molecular interactions in live cells.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s diethylaminoethyl group allows it to interact with various receptors and enzymes, modulating their activity. The dioxoisoindoline moiety contributes to the compound’s ability to form stable complexes with metal ions and other molecules, enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Position 2 Molecular Formula Key Properties/Activities Reference
Target Compound Diethylaminoethyl C₁₅H₁₈N₂O₄ Hypothesized enhanced solubility due to amine -
2-(2-Hydroxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid Hydroxyethyl C₁₁H₉NO₅ Increased hydrophilicity; used in polymer synthesis
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid Ethyl C₁₁H₉NO₄ Simpler alkyl chain; baseline for SAR studies
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid Allyl C₁₂H₉NO₄ Potential for radical reactions; unsaturated bond
2-(4-Ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Ethoxyphenyl C₁₇H₁₃NO₅ Aromatic substituent; may enhance π-π stacking
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Chloro-4-methylphenyl C₁₆H₁₀ClNO₄ Halogenated aryl; possible cytotoxic effects
2-(1,1-Dioxido-tetrahydrothiophen-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid Sulfone-containing tetrahydrothiophene C₁₃H₁₁NO₆S Polar sulfone group; potential CNS activity

Key Observations:

Polarity and Solubility: The diethylaminoethyl group in the target compound introduces a basic tertiary amine, likely improving water solubility compared to purely alkyl (e.g., ethyl) or aromatic (e.g., ethoxyphenyl) analogs. This contrasts with the hydroxyethyl analog, which relies on a hydroxyl group for hydrophilicity .

Biological Activity: Compounds with aromatic substituents (e.g., C-12 in -(4-ethoxyphenyl)) demonstrate antiproliferative activity in cancer cell lines, possibly due to enhanced membrane penetration or target binding . The target compound’s diethylaminoethyl group may modulate receptor interactions through hydrogen bonding or charge effects.

Synthetic Accessibility: Allyl and bromobenzyl derivatives () require specialized coupling agents, whereas the diethylaminoethyl group might be introduced via nucleophilic substitution or reductive amination.

Functional Group Impact on Pharmacokinetics

  • Carboxylic Acid at Position 5 : Common to all analogs, this group facilitates salt formation (e.g., sodium or potassium salts) for improved bioavailability.
  • Diethylaminoethyl vs. Hydroxyethyl: While both groups enhance solubility, the amine’s basicity (pKa ~10–11) could influence tissue distribution and metabolic stability compared to the neutral hydroxyethyl group .
  • Aromatic vs.

Research Findings and Hypotheses

Antiproliferative Potential: Phthalimide derivatives like C-12 () and D-9 () show IC₅₀ values <10 μM in cancer models. The target compound’s diethylaminoethyl group may enhance cytotoxicity by interacting with DNA or tubulin, though empirical validation is needed .

Enzyme Inhibition : Analogous compounds (e.g., ) inhibit kinases or proteases. The tertiary amine in the target compound could serve as a hydrogen bond acceptor, improving binding affinity to enzymatic pockets.

Biological Activity

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a diethylaminoethyl group and a dioxoisoindoline moiety, suggests diverse biological activities, including interactions with various molecular targets. This article explores the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

  • IUPAC Name: 2-[2-(diethylamino)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
  • Molecular Formula: C₁₅H₁₈N₂O₄
  • CAS Number: 211932-33-1

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. The diethylaminoethyl group enhances its affinity for biological targets, while the dioxoisoindoline structure contributes to its capacity to form stable complexes with metal ions and other biomolecules. This interaction may modulate various signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • Case Study: A study on isoindole derivatives showed that certain compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Research Findings: A series of studies demonstrated that similar dioxoisoindoline derivatives possess antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerMCF-7 CellsInduction of apoptosis
AntimicrobialVarious BacteriaInhibition of growth
Enzyme InhibitionSpecific KinasesModulation of signaling pathways

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step chemical reactions starting from phthalic anhydride. The compound serves as a versatile building block in organic synthesis and materials science, showcasing its utility beyond medicinal applications .

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